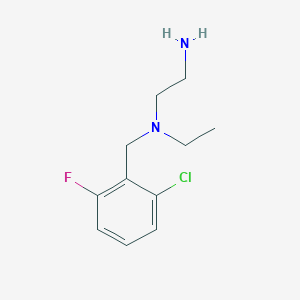

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClFN2/c1-2-15(7-6-14)8-9-10(12)4-3-5-11(9)13/h3-5H,2,6-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFKOXVKOURBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro substituent on the benzyl ring can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohols or benzaldehydes.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H16ClFN2

- Molecular Weight : 230.71 g/mol

- Structure : The compound features a chloro-fluorobenzyl group attached to an ethylene diamine backbone, which contributes to its reactivity and biological activity.

Synthesis of Bioactive Compounds

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized in the preparation of:

- 9-substituted adenine derivatives , which have applications in antiviral and anticancer therapies .

- Benzylsulfanyl derivatives of 1,2,4-triazole , indicating its utility in developing antifungal agents .

Drug Delivery Systems

Recent studies have explored the incorporation of this compound into drug delivery systems, particularly those based on polyethylene glycol (PEG) lipid conjugates. These systems enhance the solubility and bioavailability of hydrophobic drugs, potentially improving therapeutic outcomes .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds derived from this compound. The results indicated that certain derivatives exhibited significant activity against viral infections by inhibiting viral replication mechanisms. This highlights the compound’s potential as a lead structure for antiviral drug development.

Case Study 2: Anti-inflammatory Applications

Research has demonstrated that derivatives of this compound can modulate inflammatory responses. Specifically, they were shown to downregulate pro-inflammatory cytokines in vitro, suggesting a pathway for developing anti-inflammatory therapeutics .

Mechanism of Action

The mechanism of action of N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related amines, including substituted benzyl diamines, quinoline derivatives, aliphatic polyamines, and heterocyclic diamines.

Structural Analogues

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Effects on Bioactivity The 2-chloro-6-fluorobenzyl group in the target compound may enhance antimicrobial activity compared to non-halogenated analogs, as halogenation often improves membrane permeability and target binding . In contrast, quinoline-derived diamines (e.g., Ro 41-3118) leverage the heterocyclic aromatic system for antimalarial activity by interfering with heme detoxification in Plasmodium parasites . N1-ethyl vs. N2,N2-dimethyl: The ethyl group in the target compound may increase metabolic stability compared to dimethyl-substituted analogs, which could influence pharmacokinetics in therapeutic applications .

Coordination Chemistry Ethane-1,2-diamine derivatives are known to form stable complexes with transition metals (e.g., Co(III), as in ). The target compound’s benzyl and ethyl groups may sterically hinder metal coordination compared to simpler diamines like DETA or TETA, which are widely used in corrosion inhibition due to their strong chelating properties .

Physicochemical Properties Lipophilicity: The halogenated benzyl group in the target compound likely increases lipophilicity (logP > 2), favoring blood-brain barrier penetration or antimicrobial action. This contrasts with morpholinopyrimidine derivatives (e.g., C11H19N5O in ), where the morpholine ring enhances water solubility for pharmaceutical formulations .

Synthetic Accessibility

- The synthesis of halogenated benzyl diamines typically involves reductive amination or nucleophilic substitution, as seen in for fluorobenzene-diamines. However, the ethyl substitution in the target compound may require specialized alkylation steps, increasing synthetic complexity compared to dimethyl analogs .

Research Findings and Gaps

- Corrosion Inhibition : Aliphatic polyamines like DETA and TETA exhibit inhibition efficiencies >80% in acidic environments, whereas the target compound’s aromaticity may limit this application .

- Gaps : Specific pharmacological data (e.g., toxicity, efficacy) for this compound are absent in the provided evidence, highlighting a need for targeted studies.

Biological Activity

N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine, also known by its CAS number 1353975-41-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C₁₁H₁₆ClFN₂

- Molecular Weight: 230.71 g/mol

- Structure: The compound features a chloro and fluorine substituent on the benzyl ring, which may influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, possibly affecting pathways related to cell signaling and proliferation.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- In vitro studies have shown that structurally related diamines can inhibit bacterial growth, suggesting potential applications as antimicrobial agents.

Cytotoxicity

Research has demonstrated varying degrees of cytotoxicity associated with this compound:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 22.8 | Moderate cytotoxicity |

| A549 (lung cancer) | 10.5 | High cytotoxicity |

These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structure. Studies suggest that modifications to the benzyl moiety significantly impact its effectiveness:

- Fluorine Substitution: The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N1-(2-Chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine with high purity?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation reactions. To optimize purity, employ fractional distillation or chromatography (e.g., HPLC) for separation. Process control parameters such as temperature gradients and reagent stoichiometry should be rigorously monitored using real-time simulation tools to minimize side products . For intermediates, spectroscopic characterization (e.g., H/C NMR, FT-IR) is critical to confirm structural integrity at each step, as outlined in protocols for analogous diamine derivatives .

Q. Which analytical techniques are essential for confirming the compound’s structural and functional properties?

- Methodological Answer : Use a combination of mass spectrometry (MS) for molecular weight validation, NMR for stereochemical confirmation, and X-ray crystallography for absolute configuration determination. Thermal stability can be assessed via differential scanning calorimetry (DSC), while solubility profiles in polar/nonpolar solvents should be quantified using UV-Vis spectroscopy. Cross-referencing with safety data sheets for structurally similar chlorinated amines ensures compliance with handling protocols .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme temperatures, humidity, and pH levels. Monitor degradation products via gas chromatography-mass spectrometry (GC-MS) and correlate findings with computational models predicting bond dissociation energies. For storage recommendations, follow guidelines for halogenated amines, which often require inert atmospheres and low-temperature preservation .

Advanced Research Questions

Q. How can contradictory data between theoretical reactivity models and experimental kinetic results be resolved?

- Methodological Answer : Discrepancies often arise from incomplete mechanistic assumptions or unaccounted solvent effects. Employ density functional theory (DFT) simulations to refine transition-state models, and validate using isotopic labeling (e.g., O or H) to track reaction pathways. Align experimental design with a conceptual framework that integrates solvent polarity, steric effects, and electronic influences, as emphasized in evidence-based inquiry principles .

Q. What advanced strategies are effective for elucidating the compound’s role in catalytic systems?

- Methodological Answer : Utilize factorial design experiments to test variables like catalyst loading, solvent systems, and ligand coordination. Pair this with in situ spectroscopic techniques (e.g., Raman or EXAFS) to monitor intermediate formation. For AI-driven optimization, train machine learning models on historical kinetic data to predict optimal reaction conditions, as demonstrated in COMSOL Multiphysics-integrated workflows .

Q. How can researchers design experiments to resolve conflicting bioactivity data across cell-based assays?

- Methodological Answer : Implement orthogonal assay platforms (e.g., enzymatic vs. cellular viability assays) to isolate confounding variables. Use dose-response curves to quantify potency thresholds and assess membrane permeability via artificial bilayer models. Theoretical frameworks linking molecular lipophilicity (logP) to bioavailability should guide hypothesis generation, ensuring alignment with physicochemical principles .

Methodological Considerations

- Experimental Design : Pre-experimental frameworks (e.g., factorial design) are critical for isolating variables in multi-step syntheses .

- Data Interpretation : Link contradictions to theoretical models (e.g., Marcus theory for electron transfer) and refine hypotheses iteratively .

- Safety and Compliance : Adhere to protocols for halogenated amines, including fume hood use and waste disposal, as per safety data guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.